The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that falls under the category of heterocyclic compounds. It features a sulfonyl group attached to an azetidine ring and is further substituted with a quinoxaline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
The synthesis and analysis of such compounds are crucial in the fields of organic chemistry and pharmaceutical research. The methodologies for synthesizing complex organic compounds have been extensively documented in various scientific literature, emphasizing the importance of retrosynthesis and reaction mechanism understanding in the design of new molecules .
This compound can be classified as an organic heterocyclic compound due to its incorporation of nitrogen-containing rings (imidazole and quinoxaline) along with a sulfonyl functional group. Its structure suggests potential applications in medicinal chemistry, particularly as an agent with therapeutic properties.
The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves several synthetic steps, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and structural confirmation .
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocycles and functional groups present:
Understanding these reactions is essential for predicting the reactivity and stability of the compound under different conditions. Reaction pathways can be elucidated using computational methods alongside experimental data .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which may suggest potential antimicrobial activity.
Studies on similar compounds have shown that they may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects . Computational modeling can further elucidate binding affinities and interaction dynamics with target proteins.
Key physical properties include:
Chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition temperatures .
This compound holds potential applications in various scientific fields:
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone exemplifies a sophisticated hybrid scaffold integrating three pharmaceutically significant motifs: an azetidine-sulfonyl unit, a quinoxaline heterocycle, and a methylimidazole system. Each component confers distinct physicochemical and target-binding properties critical for medicinal applications. The azetidine ring (4-membered nitrogen heterocycle) imposes significant conformational restraint compared to larger cyclic amines, enhancing binding affinity to target proteins through entropy reduction upon binding. Its appended sulfonyl group (–SO₂–) acts as a versatile hydrogen-bond acceptor and improves aqueous solubility, crucial for pharmacokinetics [1] [4]. The central quinoxalin-2-yl methanone linkage provides a planar, electron-deficient aromatic system capable of π-π stacking interactions with protein binding sites (e.g., enzyme catalytic pockets), while the 1-methyl-1H-imidazol-2-yl moiety offers hydrogen-bonding capability via its sp²-hybridized nitrogen atoms and moderate basicity, facilitating interactions with acidic residues in biological targets [2] [4].
Table 1: Key Structural Components and Their Medicinal Chemistry Roles
Structural Motif | Key Medicinal Chemistry Properties | Role in Bioactivity |
---|---|---|
Azetidine-sulfonyl | High ring strain; Polar surface area enhancement; Conformational restraint | Enhances binding entropy; Improves solubility; Directs molecular geometry |
Quinoxalin-2-yl methanone | Planar aromatic system; Electron-deficient π-system | Facilitates π-stacking in enzyme pockets; Enables DNA intercalation (in related analogs) |
1-Methyl-1H-imidazol-2-yl | Hydrogen-bond acceptor/donor; Moderate basicity (pKa ~7.0) | Participates in catalytic site interactions; Modulates cell permeability |
Crystallographic studies of analogous compounds reveal that the sulfonyl group bridges the azetidine and imidazole rings, creating a near-orthogonal dihedral angle (~85°–90°) that positions the imidazole moiety for optimal target engagement. This geometry is stabilized by intramolecular non-bonded interactions between the sulfonyl oxygen atoms and the azetidine C–H bonds, as observed in crystal structures of related sulfonylazetidine derivatives [5]. The carbonyl linker between azetidine and quinoxaline adopts a trans configuration, maximizing conjugation with the quinoxaline π-system and enhancing the molecule's dipole moment (~5.2 D), which promotes orientation within electrostatic fields of target proteins [4].
The strategic fusion of azetidine-sulfonyl and quinoxaline motifs represents an evolutionary response to limitations observed in earlier monocyclic pharmacophores. Quinoxaline scaffolds emerged prominently in medicinal chemistry following the discovery of their intrinsic kinase inhibitory and antimicrobial activities in the 1990s. Early derivatives like quinoxaline-2-carboxamides demonstrated potent inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), though they suffered from poor oral bioavailability (<10%) and rapid metabolic clearance [3] [6]. Parallel developments in azetidine chemistry accelerated after 2010 with WO2022020546A1, which disclosed 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives featuring azetidine fragments as Factor XIa inhibitors with anticoagulant properties. This patent highlighted the azetidine's advantage in reducing off-target effects compared to piperidine analogs due to its restricted flexibility [1].
The integration of these systems began around 2015–2018, driven by the need to overcome limitations of singular scaffolds. Patent CA2946130A1 marked a significant advance by claiming quinoxaline compounds conjugated to nitrogen heterocycles (including azetidines) as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a cancer target. These hybrids exhibited >50-fold enhanced potency compared to quinoxaline-alone derivatives in HT-1080 fibrosarcoma cell assays, validating the hybrid approach [3]. Concurrently, innovations in sulfonyl linkage chemistry, exemplified by methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS: 2309591-25-9), demonstrated the sulfonyl group's ability to connect azetidine to electron-rich heterocycles while maintaining metabolic stability [4]. The latest evolutionary step materialized in the specific combination observed in the title compound, where the quinoxaline-2-carbonyl directly links to the azetidine nitrogen, eliminating metabolic liabilities associated with earlier sulfonyl connectors while retaining target affinity.
Table 2: Evolution of Key Hybrid Scaffolds in Patent Literature
Patent/Publication | Key Structural Innovations | Therapeutic Target | Advantages Over Predecessors |
---|---|---|---|
WO2022020546A1 (2021) | 3-(Imidazolyl)-tetrahydroindolizinones with azetidine fragments | Factor XIa | 300% improved selectivity over Factor IXa |
CA2946130A1 (2015) | Quinoxaline-carboxamides with cyclic amines | NAMPT; Inflammatory cytokines | 50x potency in cancer cell proliferation assays |
US2021042693W (2021) | Imidazolyl-sulfonylazetidine-thiophene carboxylates | Plasma kallikrein | Enhanced metabolic stability (t₁/₂ > 4h) |
Current Hybrid | (Quinoxalin-2-yl)(3-(imidazolylsulfonyl)azetidin-1-yl)methanone | Sirtuin/PDE enzymes | Balanced solubility (logP ~1.8) and permeability (Papp > 10×10⁻⁶ cm/s) |
The design of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone strategically addresses two interconnected enzyme families: sirtuins (notably Sirt6) and phosphodiesterases (PDEs), whose dysregulation underpins cancer, inflammatory diseases, and metabolic disorders. Sirt6, an NAD⁺-dependent deacetylase, governs critical processes including DNA repair, glucose homeostasis, and NF-κB-mediated inflammation. Its activation represents a promising therapeutic strategy for age-related pathologies, but prior activators like UBCS039 suffered from low efficacy (≤2-fold activation) and poor bioavailability (F = 4.24%) [2]. Molecular docking studies indicate that the quinoxaline moiety in the title compound mimics the endogenous lysine-acetylated substrate geometry, facilitating insertion into Sirt6's hydrophobic binding pocket. The imidazole-sulfonylazetidine component forms π-cation interactions with Trp188 of Sirt6, stabilizing the active conformation – a mechanism validated in pyrrolo[1,2-a]quinoxaline-based Sirt6 activators that suppressed SARS-CoV-2 replication (EC₅₀ = 9.3 μM) and inflammation [2].
Simultaneously, the compound's structural analogy to quinoxaline PDE inhibitors enables dual-target engagement. The planar quinoxaline system competitively blocks cAMP/cGMP hydrolysis at PDE catalytic sites, particularly in PDE3/4 isoforms implicated in cardiovascular diseases and inflammation. This dual Sirt6/PDE targeting capitalizes on crosstalk between signaling pathways: Sirt6 activation enhances AMPK signaling (downstream of cAMP), while PDE inhibition elevates cAMP levels, creating a synergistic circuit that amplifies metabolic regulation. Hybrid derivatives in patent CA2946130A1 demonstrated this polypharmacology, inhibiting NAMPT (upstream of NAD⁺-dependent sirtuins) while suppressing PDE4, resulting in potent anti-inflammatory effects in T-cell-mediated disease models [3] [6].
Table 3: Enzyme Targets and Biological Implications
Target Enzyme | Biological Role | Compound's Binding Mechanism | Disease Implications |
---|---|---|---|
Sirtuin 6 (Sirt6) | Histone deacetylation; DNA repair; Metabolic regulation | Quinoxaline occupies substrate pocket; Imidazole sulfonylazetidine engages Trp188 via π-cation interaction | Cancer (proliferation suppression); Viral infections (SARS-CoV-2); Inflammatory disorders |
PDE3/4 | Hydrolysis of cAMP/cGMP | Quinoxaline core competes with purine binding; Carbonyl linker H-bonds to catalytic glutamine | Cardiovascular diseases; Autoimmune conditions; Chronic inflammation |
NAMPT | NAD⁺ biosynthesis (rate-limiting step) | Unsubstituted quinoxaline nitrogen coordinates with catalytic aspartate | Cancer metabolism; Inflammation |
The incorporation of the 1-methylimidazole fragment specifically counters metabolic instability seen in earlier analogs (e.g., unsubstituted imidazoles undergoing CYP450-mediated oxidation) while maintaining the pKa necessary for cellular penetration. This rational multipharmacology positions the compound as a valuable tool for probing sirtuin-PDE crosstalk in age-related diseases, with particular promise in oncology applications where Sirt6 activation and PDE inhibition converge to suppress tumor growth and inflammation-driven angiogenesis [2] [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1